![molecular formula C14H11N5S B7536602 3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)
3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is not fully understood. However, it has been suggested that it may exert its pharmacological effects by modulating various signaling pathways in cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects
Studies have shown that 3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine in lab experiments include its potential as a multifunctional therapeutic agent and its ability to modulate various signaling pathways in cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Development of more potent derivatives with improved pharmacological properties.
3. Investigation of its potential as a therapeutic agent for the treatment of neurological disorders.
4. Evaluation of its efficacy in combination with other drugs for the treatment of cancer and viral infections.
5. Study of its pharmacokinetic and pharmacodynamic properties in animal models and humans.
Conclusion
In conclusion, 3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine is a promising compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine involves the reaction of imidazo[1,2-a]pyridine-2-carbaldehyde with 5-mercapto-1H-[1,2,4]triazole-3-carboxylic acid in the presence of acetic anhydride and triethylamine. The resulting product is then treated with phosphorus oxychloride to yield the final compound.
Scientific Research Applications
3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to possess antitumor, antiviral, and antibacterial activities. Studies have also indicated that it may have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5S/c1-3-7-18-9-11(15-12(18)5-1)10-20-14-17-16-13-6-2-4-8-19(13)14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJGPBPOOBVBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C4N3C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine |
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